Cas no 1260897-69-5 (3-2-(trifluoromethoxy)phenylpiperidine)

3-2-(trifluoromethoxy)phenylpiperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-(trifluoromethoxy)phenyl)piperidine
- 3-[2-(trifluoromethoxy)phenyl]piperidine
- 3-2-(trifluoromethoxy)phenylpiperidine
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- MDL: MFCD17486938
- Inchi: 1S/C12H14F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-4-3-7-16-8-9/h1-2,5-6,9,16H,3-4,7-8H2
- InChI Key: ZLMCPOBNVZLSGH-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC=CC=1C1CNCCC1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 244
- XLogP3: 3.2
- Topological Polar Surface Area: 21.3
3-2-(trifluoromethoxy)phenylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935306-0.1g |
3-[2-(trifluoromethoxy)phenyl]piperidine |
1260897-69-5 | 0.1g |
$490.0 | 2023-09-17 | ||
Enamine | EN300-1935306-1.0g |
3-[2-(trifluoromethoxy)phenyl]piperidine |
1260897-69-5 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1935306-2.5g |
3-[2-(trifluoromethoxy)phenyl]piperidine |
1260897-69-5 | 2.5g |
$1089.0 | 2023-09-17 | ||
Enamine | EN300-1935306-5.0g |
3-[2-(trifluoromethoxy)phenyl]piperidine |
1260897-69-5 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1935306-10g |
3-[2-(trifluoromethoxy)phenyl]piperidine |
1260897-69-5 | 10g |
$2393.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374939-250mg |
3-(2-(Trifluoromethoxy)phenyl)piperidine |
1260897-69-5 | 97% | 250mg |
¥34074.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374939-1g |
3-(2-(Trifluoromethoxy)phenyl)piperidine |
1260897-69-5 | 97% | 1g |
¥29608.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374939-500mg |
3-(2-(Trifluoromethoxy)phenyl)piperidine |
1260897-69-5 | 97% | 500mg |
¥35532.00 | 2024-08-09 | |
Crysdot LLC | CD00011424-1g |
3-(2-(Trifluoromethoxy)phenyl)piperidine |
1260897-69-5 | 97% | 1g |
$574 | 2024-07-19 | |
Enamine | EN300-1935306-10.0g |
3-[2-(trifluoromethoxy)phenyl]piperidine |
1260897-69-5 | 10g |
$5897.0 | 2023-06-02 |
3-2-(trifluoromethoxy)phenylpiperidine Related Literature
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
Additional information on 3-2-(trifluoromethoxy)phenylpiperidine
Comprehensive Analysis of 3-2-(Trifluoromethoxy)phenylpiperidine (CAS No. 1260897-69-5): Properties, Applications, and Research Insights
The compound 3-2-(trifluoromethoxy)phenylpiperidine (CAS No. 1260897-69-5) is a fluorinated piperidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and electronic properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery. Researchers are increasingly exploring its potential as a building block for central nervous system (CNS) targeting molecules, given the piperidine moiety's prevalence in bioactive compounds.
In recent years, the demand for fluorinated organic compounds has surged, driven by their applications in medicinal chemistry and materials science. 3-2-(Trifluoromethoxy)phenylpiperidine exemplifies this trend, with its CAS No. 1260897-69-5 frequently appearing in patent literature and academic journals. Its synthesis often involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, reflecting modern green chemistry principles. The compound's structure-activity relationship (SAR) is a hot topic, particularly in the design of G-protein-coupled receptor (GPCR) modulators.
From an industrial perspective, 3-2-(trifluoromethoxy)phenylpiperidine is often discussed alongside high-performance liquid chromatography (HPLC) purification techniques and process optimization. Its logP value and hydrogen bonding capacity are critical parameters for researchers developing blood-brain barrier (BBB)-penetrant drugs. Notably, the trifluoromethoxy group's electron-withdrawing effects influence the compound's reactivity, enabling selective functionalization—a key advantage in combinatorial chemistry workflows.
Environmental and regulatory considerations are also pivotal. While not classified as hazardous, the compound's persistence in biological systems aligns with growing interest in sustainable fluorine chemistry. Computational studies using density functional theory (DFT) models predict its metabolic pathways, addressing concerns about bioaccumulation. These aspects resonate with the pharmaceutical industry's shift toward benign-by-design strategies.
Emerging applications include its use in positron emission tomography (PET) tracer development, where the 18F-labeled analogs of 3-2-(trifluoromethoxy)phenylpiperidine show promise for neuroimaging. This intersects with the booming theranostics market, answering frequent search queries about precision medicine tools. Furthermore, its crystalline forms (polymorph screening) are studied to improve formulation stability—a frequent challenge in solid-state chemistry.
In summary, 3-2-(trifluoromethoxy)phenylpiperidine (CAS No. 1260897-69-5) represents a versatile intermediate with multidisciplinary relevance. Its integration into AI-driven drug discovery platforms and automated synthesis robots underscores its role in modern high-throughput screening campaigns. As research continues, this compound will likely remain at the forefront of small-molecule innovation, addressing both scientific and industrial needs.
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